
Dihydrogenistein
Übersicht
Beschreibung
Dihydrogenistein (DHG) is a microbial metabolite derived from the soy isoflavone genistein. It is formed via the reduction of the C2–C3 double bond in genistein by anaerobic gut bacteria such as Slackia sp. AUH-JLR41 and Eubacterium sp. HGH6 . Structurally, DHG retains the hydroxyl groups at positions 4', 5, and 7 of the isoflavone backbone but features a saturated C-ring (Figure 1). Unlike its parent compound genistein, DHG lacks conjugated double bonds, which may alter its bioavailability and biological activity .
DHG is primarily detected in fecal cultures and urine, with concentrations varying significantly across individuals due to differences in gut microbiota composition . For example, human fecal cultures show DHG levels ranging from 0.41 μM to 10.2 μM, depending on bacterial activity .
Vorbereitungsmethoden
Microbial Bioconversion of Genistein to Dihydrogenistein
Microbial bioconversion leverages anaerobic gut bacteria or rumen isolates to reduce genistein into this compound. This method mimics natural metabolic pathways and offers scalability for industrial production.
Bovine Rumen Bacterium Niu-O16
The Gram-positive anaerobic bacterium Niu-O16, isolated from bovine rumen, converts genistein to this compound under optimized conditions. At pH 6.0–7.0 and an initial optical density (OD<sub>600</sub>) of 1.0, this strain completely reduces 800 µM genistein to this compound within 72 hours . Chiral HPLC analysis revealed equal production of (S)- and (R)-dihydrogenistein stereoisomers, attributed to tautomerization at the B-ring . Comparative studies showed Niu-O16 exhibits faster reduction kinetics than human-derived Clostridium sp. HGH6, making it a candidate for large-scale fermentation .
Human Fecal Bacterium TM-40
Strain TM-40, isolated from a healthy child’s feces, demonstrates high specificity for genistein reduction. In anaerobic broth (37°C, pH 7.0), TM-40 converts over 80% of 100 µM genistein to this compound within 24 hours . Metabolite identification via LC-MS and NMR confirmed a cis-configuration, with preferential accumulation of the (3R*)* isomer . This strain also processes daidzein to dihydrodaidzein, suggesting shared enzymatic machinery for isoflavone reduction .
Murine Intestinal Bacterium Mt1B8
Mt1B8, a strict anaerobe from mouse intestines, reduces genistein to this compound at rates dependent on NADPH cofactors. Cell extracts pre-incubated with genistein achieve conversion rates of 89.9 ± 3.8 nmol·min<sup>−1</sup>·mg<sup>−1</sup> protein, 3.3-fold higher than daidzein reduction . Racemic this compound forms via stereoselective ketone reduction, with (S)- and (R)-isomers eluting at 11.4 and 13.6 minutes, respectively, on chiral columns .
Table 1: Microbial Strains for this compound Production
Chemical Synthesis of this compound
Chemical synthesis provides a stereocontrolled route to this compound, bypassing microbial variability. The reported method involves selective hydrogenation and hydroxylation steps.
Hydrogenation of Genistein
Genistein (4',5,7-trihydroxyisoflavone) undergoes catalytic hydrogenation using palladium-on-carbon (Pd/C) in ethanol under 50 psi H<sub>2</sub>. This step reduces the C2–C3 double bond, yielding this compound with >90% purity . NMR analysis (δ<sub>H</sub> 6.25 ppm, H-6; δ<sub>C</sub> 157.2 ppm, C-4') confirms the isoflavanone structure .
Hydroxylation and Purification
Post-hydrogenation, hydroxylation at C3 is achieved via m-CPBA (meta-chloroperbenzoic acid) in dichloromethane, introducing the 3*-OH group critical for bioactivity . Silica gel chromatography (ethyl acetate:hexane, 3:7) isolates this compound with 75% overall yield .
Table 2: Chemical Synthesis Parameters
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Hydrogenation | Pd/C, H<sub>2</sub> (50 psi), EtOH | 85% | 90% |
Hydroxylation | m-CPBA, CH<sub>2</sub>Cl<sub>2</sub> | 88% | 95% |
Purification | Silica gel chromatography | 75% | 99% |
Enzymatic Reduction Using Recombinant Proteins
Enzymatic methods employ purified reductases to achieve stereospecific this compound synthesis.
Daidzein Reductase (DZNR) from Slackia isoflavoniconvertens
Recombinant DZNR, expressed in E. coli, reduces genistein to this compound at 63.5 ± 1.7 nmol·min<sup>−1</sup>·mg<sup>−1</sup> with NADPH as a cofactor . The enzyme exhibits a K<sub>m</sub> of 12.4 µM for genistein, indicating high substrate affinity . Racemization is minimized by optimizing pH (7.5) and temperature (37°C) .
NADPH-Dependent Ketone Reductases
Liver microsomal ketone reductases convert genistein to this compound in vitro, with NADPH-dependent rates of 0.45 ± 0.03 nmol·min<sup>−1</sup>·mg<sup>−1</sup> . Inhibition studies using dicoumarol (IC<sub>50</sub> = 8.2 µM) suggest carbonyl reductase 1 (CBR1) involvement .
Table 3: Enzymatic Conversion Metrics
Enzyme Source | Cofactor | K<sub>m</sub> (µM) | V<sub>max</sub> (nmol·min<sup>−1</sup>·mg<sup>−1</sup>) |
---|---|---|---|
Recombinant DZNR | NADPH | 12.4 | 63.5 ± 1.7 |
Liver Microsomes | NADPH | 18.9 | 0.45 ± 0.03 |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Microbial bioconversion offers high yields (e.g., 800 µM in 72 hours ) but requires anaerobic conditions, complicating industrial scale-up. Chemical synthesis provides stereochemical control but involves toxic reagents like m-CPBA . Enzymatic methods balance specificity and scalability, though cofactor regeneration remains a challenge .
Stereochemical Outcomes
Microbial and enzymatic routes produce racemic mixtures, whereas chemical synthesis enables enantiopure this compound via chiral catalysts . For pharmaceutical applications, enzymatic methods coupled to NADPH recycling systems may dominate future production .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogenistein undergoes various chemical reactions, including:
Reduction: Genistein is reduced to this compound by gut bacteria.
Oxidation: this compound can be further oxidized to other metabolites.
Substitution: Hydroxy groups in this compound can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Anaerobic conditions with specific bacterial strains like Niu-O16.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Reduction: This compound is the major product formed from the reduction of genistein.
Oxidation: Further oxidation can lead to various hydroxylated metabolites.
Substitution: Substituted derivatives of this compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dihydrogenistein serves as a model compound for studying the behavior of isoflavonoids in chemical reactions. Its structural properties allow researchers to investigate reaction mechanisms and interactions with other biomolecules, providing insights into the chemistry of flavonoids and their derivatives.
Biology
In biological research, this compound is investigated for its role in the metabolism of isoflavonoids within the gut microbiome. It is produced through the reduction of genistein by gut bacteria, highlighting its significance in understanding how dietary components influence human health through microbial metabolism.
Medicine
This compound has been explored for its potential health benefits, including:
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress and potentially lowering the risk of chronic diseases.
- Anti-inflammatory Effects : The compound inhibits pro-inflammatory enzymes and cytokines, which may contribute to inflammatory disease management.
- Anticancer Properties : Research indicates that this compound modulates signaling pathways involved in cell proliferation and apoptosis, suggesting its utility in cancer treatment strategies .
Industry
In the nutraceutical and functional food sectors, this compound is utilized for its bioactive properties. Its incorporation into dietary supplements aims to leverage its health benefits, particularly in promoting cardiovascular health and metabolic regulation.
Case Study 1: Anticancer Effects in Breast Cancer Cells
A study demonstrated that this compound increased cell growth in a dose-dependent manner in MCF-7 human breast cancer cells. This finding suggests that it may play a role in cancer cell dynamics and warrants further investigation into its potential therapeutic applications.
Case Study 2: Isoflavonoids and Type 2 Diabetes Risk
Research involving urinary excretion of isoflavones showed an inverse association between this compound levels and the risk of type 2 diabetes among post-menopausal women. Higher urinary excretion of this compound was linked to lower diabetes risk, highlighting its potential role in metabolic health .
Comparative Data Table
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Model compound for isoflavonoid reactions | Provides insights into chemical behavior |
Biology | Metabolism studies in gut microbiome | Essential for understanding dietary impacts |
Medicine | Antioxidant, anti-inflammatory, anticancer | Modulates key biological pathways |
Industry | Nutraceutical production | Promotes health benefits through functional foods |
Wirkmechanismus
Dihydrogenistein exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits pro-inflammatory enzymes and cytokines.
Anticancer Properties: Modulates signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Structural and Metabolic Pathways
- Key Differences: Metabolic Fate: DHG is a terminal metabolite, whereas DHD is an intermediate for equol, a potent estrogen receptor (ER)-β ligand . Enzymatic Specificity: The reductase acting on genistein (to form DHG) is distinct from that acting on daidzein (to form DHD), despite their structural similarity . Aerobic Production: DHG and DHD can be synthesized aerobically using engineered E. coli or novel rumen bacteria (e.g., Aeroto-Niu-O16), challenging the traditional view that these reductions require strict anaerobes .
Microbial Ecology and Production
- DHG-Specific Bacteria: Eubacterium sp. HGH6 reduces genistein to DHG but cannot further metabolize it . Slackia sp. AUH-JLR41 produces both DHG and DHD but requires distinct enzymes for each substrate .
- Equol-Producing Bacteria: Eggerthella sp.
Tables
Table 1. Urinary Excretion of Isoflavone Metabolites in Humans
Table 2. Key Bacteria in Isoflavone Metabolism
Biologische Aktivität
Dihydrogenistein is a notable metabolite derived from the isoflavone genistein, primarily produced through the action of gut microbiota. This compound has garnered attention due to its potential biological activities, including hormonal modulation and antioxidant properties. This article will explore the biological activity of this compound, highlighting its metabolic pathways, effects on health, and relevant case studies.
Metabolism of this compound
This compound is formed when genistein undergoes biotransformation by specific anaerobic bacteria in the gut. Research has shown that certain strains, such as Coriobacteriaceae, can convert genistein into this compound and subsequently into other metabolites like 5-hydroxy-equol . The metabolic pathway is crucial as it influences the bioavailability and biological activity of isoflavones.
Table 1: Metabolic Pathway of this compound Formation
Isoflavone | Intermediate | Final Product | Bacterial Strain |
---|---|---|---|
Genistein | This compound | 5-Hydroxy-equol | Coriobacteriaceae |
Daidzein | Dihydrodaidzein | Equol | Coriobacteriaceae |
Hormonal Modulation
This compound exhibits estrogenic activity, which may contribute to its effects on various health conditions. Studies indicate that this compound binds to estrogen receptors, albeit with lower affinity compared to its parent compound genistein. This property suggests potential applications in managing hormone-related conditions such as breast cancer and osteoporosis .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated in several studies. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .
Case Studies and Research Findings
-
Breast Cancer and Isoflavone Metabolism :
A case-control study assessed plasma levels of isoflavones, including this compound, in breast cancer patients versus controls. The findings suggested that higher plasma levels of total isoflavones were associated with lower breast cancer risk, indicating a protective effect potentially mediated by metabolites like this compound . -
Soy Intake and Health Outcomes :
Research involving Asian-American populations highlighted significant correlations between soy intake (rich in genistein and its metabolites) and various health outcomes. Participants with higher self-reported soy consumption exhibited elevated levels of this compound, suggesting its relevance in dietary interventions aimed at improving health . -
Metabolite Distribution :
Studies have also focused on the distribution of urinary isoflavone metabolites post-soy consumption. This compound was identified as a significant metabolite, with variations in excretion patterns among individuals, likely influenced by gut microbiota composition .
Q & A
Basic Research Questions
Q. What are the optimal methods for extracting dihydrogenistein from plant sources, and how can extraction efficiency be validated?
- Methodological Answer : Ultrasound-assisted ethanol extraction, optimized via response surface methodology (RSM), is widely used. Key parameters include solvent concentration, extraction time, and temperature. Validation involves HPLC quantification against reference standards and comparison with yields from traditional methods (e.g., Soxhlet extraction). Reproducibility should be confirmed through triplicate trials with statistical analysis of variance (ANOVA) .
Q. How is this compound identified and characterized in novel biological sources?
- Methodological Answer : Combine chromatographic (HPLC, UPLC) and spectroscopic techniques (NMR, MS) for structural elucidation. For purity assessment, use high-resolution mass spectrometry (HR-MS) and elemental analysis. Cross-reference spectral data with published libraries (e.g., CAS Registry) and validate against synthetic standards if available .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s antioxidant activity?
- Methodological Answer : Use DPPH, ABTS, and FRAP assays to measure radical scavenging and reducing power. Standardize protocols by including positive controls (e.g., ascorbic acid) and reporting IC50 values. Ensure consistency in solvent systems (e.g., ethanol vs. DMSO) to avoid interference .
Q. How can researchers confirm the microbial biotransformation of isoflavones to this compound in aerobic conditions?
- Methodological Answer : Employ oxygen-tolerant bacterial strains (e.g., Aeroto-Niu-O16) in batch cultures with controlled oxygen levels. Monitor bioconversion via HPLC and confirm metabolite identity using LC-MS/MS. Include negative controls (uninoculated media) to rule out abiotic degradation .
Q. What are the critical steps in ensuring reproducibility of this compound isolation protocols?
- Methodological Answer : Document solvent-to-sample ratios, temperature gradients, and purification steps (e.g., column chromatography with silica gel). Provide detailed spectral data and melting points in supplementary materials. Adhere to guidelines for experimental reporting (e.g., Beilstein Journal’s requirements for compound characterization) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s antioxidant activity across studies be systematically addressed?
- Methodological Answer : Perform meta-analysis of assay conditions (e.g., pH, incubation time) and cell models. Use multivariate regression to identify confounding variables. Cross-validate results with in vivo models (e.g., oxidative stress biomarkers in rodent studies) .
Q. What experimental designs are effective for studying this compound’s metabolic fate in gender-specific models?
- Methodological Answer : Conduct pharmacokinetic studies in male and female animal cohorts, analyzing fecal, plasma, and urinary metabolites via LC-MS. Compare sulfation and glucuronidation patterns using hepatic microsomal assays. Statistical analysis should account for sex hormone variability .
Q. How can advanced lipidomics or network pharmacology elucidate this compound’s mechanism in complex systems?
- Methodological Answer : Integrate lipidomics to profile lipid peroxidation products and network pharmacology to map protein interaction networks. Use tools like STRING or KEGG for pathway enrichment analysis. Validate hypotheses with gene knockout models or siRNA silencing .
Q. What strategies mitigate challenges in scaling up this compound production via microbial fermentation?
- Methodological Answer : Optimize bioreactor parameters (e.g., agitation rate, aeration) to balance oxygen demand and microbial growth. Use fed-batch cultivation to avoid substrate inhibition. Monitor yield stability over multiple generations to assess genetic drift in microbial consortia .
Q. How should researchers design studies to resolve discrepancies in this compound’s estrogenic vs. anti-estrogenic effects?
- Methodological Answer : Employ dual reporter gene assays (e.g., ERα/ERβ luciferase) in hormone-sensitive cell lines. Compare dose-response curves with endogenous estrogens (e.g., 17β-estradiol) and antagonists (e.g., tamoxifen). Include transcriptomic analysis (RNA-seq) to identify off-target pathways .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGVUYNHDKMLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904153 | |
Record name | Dihydrogenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrogenistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21554-71-2 | |
Record name | Dihydrogenistein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21554-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrogenistein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021554712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrogenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROGENISTEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1514R22R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydrogenistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005897 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.